molecular formula C18H18F3NO4 B589887 Etofenamate-d4

Etofenamate-d4

Cat. No.: B589887
M. Wt: 373.4 g/mol
InChI Key: XILVEPYQJIOVNB-ZEJCXXMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etofenamate-d4 is a deuterium-labeled derivative of etofenamate, a non-steroidal anti-inflammatory drug (NSAID). Etofenamate is known for its analgesic, anti-rheumatic, antipyretic, and anti-inflammatory properties. It is commonly used in the research of osteoarthritis, arthritis, and other inflammatory diseases .

Mechanism of Action

Target of Action

Etofenamate-d4, a derivative of flufenamic acid, is primarily used to treat muscle and joint pain . It is a non-steroidal anti-inflammatory drug (NSAID) that targets inflamed tissues .

Mode of Action

This compound exerts its anti-inflammatory and analgesic effects by inhibiting the release of histamine, lysosomal enzymes, and prostaglandin . This inhibition reduces inflammation and pain in the targeted tissues .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of prostaglandin synthesis . Prostaglandins are compounds in the body that contribute to inflammation and pain. By inhibiting their synthesis, this compound helps to reduce these symptoms.

Pharmacokinetics

It is known that the compound is readily transported through the skin and concentrated in inflamed tissue . This allows for targeted treatment of inflammation and pain.

Result of Action

The result of this compound’s action is a reduction in inflammation and pain in the targeted tissues . This makes it effective in treating conditions such as muscle stiffness, sprains, and various forms of arthritis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically administered topically in gel, cream, or lotion formulations . The choice of formulation can impact the rate and extent of absorption through the skin. Furthermore, individual patient characteristics, such as skin type and the presence of any skin conditions, can also influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of high-purity etofenamate involves the reaction of flufenamic acid with diethylene glycol in a non-protic organic solvent. This reaction is facilitated by an organic carboxylic acid activating agent, such as chlorosilane or sulfonyl chloride. The reactant is then hydrolyzed under acidic conditions, followed by extraction and separation to obtain high-purity etofenamate .

Industrial Production Methods

Industrial production of etofenamate-d4 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterium-labeled reagents is essential for the production of this compound, which is used as a tracer in pharmacokinetic and metabolic studies .

Chemical Reactions Analysis

Types of Reactions

Etofenamate-d4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Etofenamate-d4 is widely used in scientific research, including:

    Chemistry: As a tracer in the study of reaction mechanisms and metabolic pathways.

    Biology: In the investigation of cellular processes and enzyme activities.

    Medicine: In pharmacokinetic and pharmacodynamic studies to understand drug absorption, distribution, metabolism, and excretion.

    Industry: In the development of new NSAIDs and other therapeutic agents

Comparison with Similar Compounds

Etofenamate-d4 is compared with other NSAIDs, such as:

List of Similar Compounds

This compound stands out due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .

Properties

IUPAC Name

2-(2-hydroxyethoxy)ethyl 2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2/i1D,2D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILVEPYQJIOVNB-ZEJCXXMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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